REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:8]2[CH:9]=[CH:10][C:11]([N+:13]([O-])=O)=[CH:12][C:7]=2[CH2:6][CH2:5][N:4]([CH3:16])[CH2:3]1.CC1C2C=C([N+]([O-])=O)C=CC=2CCN(C)C1>[Pd].CO>[CH3:1][CH:2]1[C:8]2[CH:9]=[CH:10][C:11]([NH2:13])=[CH:12][C:7]=2[CH2:6][CH2:5][N:4]([CH3:16])[CH2:3]1
|
Name
|
mixture
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,3-dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CN(CCC2=C1C=CC(=C2)[N+](=O)[O-])C
|
Name
|
1,3-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CN(CCC2=C1C=C(C=C2)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the mixture is purified by chromatography with silica gel (eluant: dichloromethane:95% ethanol/5% ammonia 99:1 to 80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CCC2=C1C=CC(=C2)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |